2-Bromo-5,6-dimethoxy-3-methylpyridine
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Overview
Description
2-Bromo-5,6-dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H10BrNO2. It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups and a methyl group on the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dimethoxy-3-methylpyridine typically involves the bromination of 5,6-dimethoxy-3-methylpyridine. One common method includes the reaction of 5,6-dimethoxy-3-methylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dimethoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5,6-dimethoxy-3-methylpyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism by which 2-Bromo-5,6-dimethoxy-3-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
2-Bromo-5-methylpyridine: Similar structure but lacks the methoxy groups, leading to different chemical properties.
2-Bromo-3,5-dimethylpyridine: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Bromo-5,6-dimethoxy-3-methylpyridine is unique due to the presence of both methoxy groups and a methyl group on the pyridine ring, which influences its reactivity and applications. The combination of these functional groups provides distinct chemical and biological properties compared to other brominated pyridines .
Properties
IUPAC Name |
2-bromo-5,6-dimethoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(11-2)8(12-3)10-7(5)9/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPLQOOHHDFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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